molecular formula C13H11ClO3 B12151129 8-chloro-7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

8-chloro-7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B12151129
M. Wt: 250.68 g/mol
InChI Key: LFOYAUSVEZLRTO-UHFFFAOYSA-N
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Description

8-Chloro-7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a coumarin derivative characterized by a fused cyclopentane-chromenone core. The molecule features a chlorine atom at position 8 and a methoxy group (-OCH₃) at position 7 (Figure 1). This substitution pattern influences its electronic properties, solubility, and biological interactions.

Properties

Molecular Formula

C13H11ClO3

Molecular Weight

250.68 g/mol

IUPAC Name

8-chloro-7-methoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C13H11ClO3/c1-16-12-6-11-9(5-10(12)14)7-3-2-4-8(7)13(15)17-11/h5-6H,2-4H2,1H3

InChI Key

LFOYAUSVEZLRTO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C3=C(CCC3)C(=O)OC2=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves a multi-step process. One common method starts with the preparation of a suitable chromene precursor, followed by chlorination and methoxylation reactions. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

8-chloro-7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Azides, nitriles.

Mechanism of Action

The mechanism of action of 8-chloro-7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Table 1: Structural and Molecular Comparisons

Compound Name Substituents (Position 7/8) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
8-Chloro-7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (Target) Cl (8), OCH₃ (7) C₁₃H₁₁ClO₃ 250.68 Moderate lipophilicity (predicted logP ~2.5)
8-Chloro-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one Cl (8), OH (7) C₁₂H₉ClO₃ 236.65 Higher polarity; potential for H-bonding
8-Chloro-7-[(2-chlorobenzyl)oxy]-... Cl (8), 2-Cl-benzyloxy (7) C₁₉H₁₄Cl₂O₃ 361.22 Increased lipophilicity (logP ~5.0)
8-Chloro-7-[(4-methoxybenzyl)oxy]-... Cl (8), 4-OMe-benzyloxy (7) C₂₀H₁₇ClO₄ 356.79 Balanced solubility; electron-donating group
8-Hexyl-7-[(3,4,5-trimethoxybenzyl)oxy]-... Hexyl (8), trimethoxy-BzO (7) C₂₈H₃₂O₆ 472.55 High lipophilicity; potential membrane penetration
8-Chloro-7-[(4-chlorobenzyl)oxy]-... Cl (8), 4-Cl-benzyloxy (7) C₁₉H₁₄Cl₂O₃ 361.22 Similar to ; para-substitution effects
8-Chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-... Cl (8), oxoethoxy-Cl-Ph (7) C₂₁H₁₅Cl₂O₄ 414.24 Ketone functionality; altered metabolic stability
7-Butoxy-8-chloro-... Cl (8), butoxy (7) C₁₆H₁₇ClO₃ 292.76 Enhanced lipophilicity (logP ~4.5)

Key Observations :

  • Methoxy vs. Hydroxy (Target vs. Hydroxyl groups may also participate in metabolic conjugation (e.g., glucuronidation) .
  • Benzyloxy Substituents () : The addition of benzyloxy groups (e.g., 2-chloro-, 4-methoxy-) significantly elevates molecular weight and lipophilicity. Para-substituted derivatives (e.g., 4-methoxybenzyloxy ) may exhibit better pharmacokinetic profiles due to reduced steric hindrance.
  • Alkyl Chains () : Long alkyl chains (e.g., hexyl ) or butoxy groups enhance lipophilicity, favoring passive diffusion across biological membranes but risking reduced solubility.

Biological Activity

8-Chloro-7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic compound belonging to the chromene family, characterized by its unique bicyclic structure. This compound has garnered attention in recent years due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of 8-chloro-7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is C12H11ClO3C_{12}H_{11}ClO_3, with a molecular weight of approximately 250.68 g/mol. The presence of the chloro and methoxy substituents at specific positions on the chromene ring enhances its biological activity compared to other similar compounds.

Anticancer Activity

Research has indicated that 8-chloro-7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one exhibits significant anticancer properties. A study conducted by Zhang et al. (2020) demonstrated that this compound inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism of action involves the induction of apoptosis through the mitochondrial pathway, which is characterized by the release of cytochrome c and activation of caspases.

Anti-inflammatory Effects

Another notable activity of this compound is its anti-inflammatory effect. In vitro studies have shown that it reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that 8-chloro-7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one may have therapeutic potential in treating inflammatory diseases.

Antimicrobial Properties

The antimicrobial activity of 8-chloro-7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has also been investigated. In a study by Kumar et al. (2021), the compound exhibited significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within a range that suggests potential use as a natural antimicrobial agent.

Comparative Biological Activity

To understand the relative biological activities of similar compounds, a comparative table is presented below:

Compound NameStructural FeaturesNotable Activities
7-HydroxycoumarinHydroxy group at position 7Antimicrobial, anticancer
8-Chloro-7-Methoxy-2,3-Dihydrocyclopenta[c]chromen-4(1H)-one Methoxy group instead of hydroxyAnticancer, anti-inflammatory, antimicrobial
CoumarinBasic structure without substitutionsAnticoagulant properties
7-HydroxyflavoneHydroxy group on a flavonoid structureAntioxidant properties

Case Studies

  • Zhang et al. (2020) : Investigated the anticancer effects on breast cancer cell lines and reported a dose-dependent inhibition of cell growth.
  • Kumar et al. (2021) : Conducted antimicrobial tests against various pathogens and established MIC values indicating strong antibacterial activity.

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